molecular formula C22H19N5O2 B2945253 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea CAS No. 942002-04-2

1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea

Numéro de catalogue B2945253
Numéro CAS: 942002-04-2
Poids moléculaire: 385.427
Clé InChI: RYVJLFJBXVEKBE-LHLOQNFPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized through various methods, including cyclization reactions .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea” would likely involve a quinazolin-4-one core, with additional functional groups attached. The exact structure would need to be determined through techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea” would depend on its exact molecular structure. For example, its melting point, solubility, and NMR spectra would need to be determined experimentally .

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

A study by Buha et al. synthesized and screened a series of substituted quinazolines, including urea derivatives, for antimicrobial activity against various microorganisms. These compounds showed broad-spectrum activity against tested species, indicating their potential as antimicrobial agents (Buha et al., 2012). Similarly, Singh and Pandey developed new pyrido quinazolones with antibacterial and antifungal activities, underscoring the versatility of quinazoline derivatives in combating infectious diseases (Singh & Pandey, 2006).

Synthesis of Novel Compounds

Research has explored the synthesis of novel quinazoline and urea derivatives for various applications. For instance, the synthesis of fused quinazolinones from N-pyridylindoles under oxidative conditions suggests a method for creating new compounds with potential biological activities (Garia & Jain, 2019). Another study by Ivanov focused on synthesizing 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone from urea derivatives, demonstrating the potential for creating complex molecules for further biological evaluation (Ivanov, 2006).

Antiviral Activity

Pandey et al. reported on the synthesis and antiviral activity of 2,3‐disubstituted quinazolones, showing potential against Japanese encephalitis virus and Herpes simplex virus, indicating that derivatives of quinazolines could be valuable in the development of new antiviral agents (Pandey et al., 2008).

Mécanisme D'action

The mechanism of action of “1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea” would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with “1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea” would depend on its physical and chemical properties, as well as how it is handled and used. It’s always important to follow appropriate safety protocols when working with chemical substances .

Orientations Futures

The future directions for research on “1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea” would likely involve further exploration of its potential uses, particularly in the field of medicine. This could include studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea involves the condensation of 2-oxo-3-(pyridin-3-ylmethyl)quinazoline-4-carboxylic acid with benzylamine, followed by the reaction of the resulting intermediate with phosgene and subsequent treatment with urea.", "Starting Materials": ["2-oxo-3-(pyridin-3-ylmethyl)quinazoline-4-carboxylic acid", "benzylamine", "phosgene", "urea"], "Reaction": ["Step 1: Condensation of 2-oxo-3-(pyridin-3-ylmethyl)quinazoline-4-carboxylic acid with benzylamine in the presence of a coupling agent such as EDC or DCC to form the corresponding benzylamide intermediate.", "Step 2: Reaction of the benzylamide intermediate with phosgene to form the corresponding benzyl isocyanate intermediate.", "Step 3: Treatment of the benzyl isocyanate intermediate with urea in the presence of a base such as triethylamine to form the final product, 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea."] }

Numéro CAS

942002-04-2

Nom du produit

1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea

Formule moléculaire

C22H19N5O2

Poids moléculaire

385.427

Nom IUPAC

1-benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C22H19N5O2/c28-21(24-14-16-7-2-1-3-8-16)26-20-18-10-4-5-11-19(18)25-22(29)27(20)15-17-9-6-12-23-13-17/h1-13H,14-15H2,(H2,24,26,28)

Clé InChI

RYVJLFJBXVEKBE-LHLOQNFPSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CN=CC=C4

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.